molecular formula C8H8N2O6S B2948608 7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide CAS No. 5279-55-0

7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide

Cat. No. B2948608
CAS RN: 5279-55-0
M. Wt: 260.22
InChI Key: OCTSSPHJKWSXJB-UHFFFAOYSA-N
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Description

7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide is a chemical compound that contains a total of 26 bonds, including 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, and 6 aromatic bonds. It also includes 2 six-membered rings, 1 ten-membered ring, 1 nitro group (aromatic), 2 ethers (aromatic), and 1 sulfonamide (thio-/dithio-) .


Molecular Structure Analysis

The molecular structure of 7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide includes 2 six-membered rings and 1 ten-membered ring. It also contains 1 nitro group (aromatic), 2 ethers (aromatic), and 1 sulfonamide (thio-/dithio-) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide include a total of 26 bonds, 18 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, and 6 aromatic bonds .

properties

IUPAC Name

7-nitro-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O6S/c9-17(13,14)8-4-7-6(15-1-2-16-7)3-5(8)10(11)12/h3-4H,1-2H2,(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTSSPHJKWSXJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-nitro-2H,3H-benzo[e]1,4-dioxin-6-sulfonamide

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